Precyasterone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

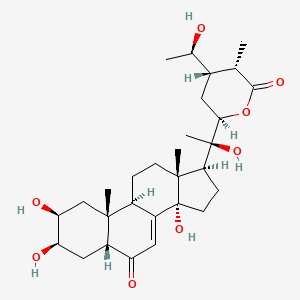

Precyasterone is a natural product isolated from the dried roots of Cyathula capitata . It is a steroid that plays a significant role as a pesticide .

Molecular Structure Analysis

The molecular weight of this compound is 520.65 and its molecular formula is C29H44O8 . The chemical structure can be found in the references .Physical and Chemical Properties Analysis

This compound has a molecular weight of 520.65 and a molecular formula of C29H44O8 . More specific physical and chemical properties are not detailed in the available resources.Scientific Research Applications

1. Effect on Sexual Dysfunction in Postmenopausal Women

Precyasterone, also known as Prasterone or dehydroepiandrosterone (DHEA), has been studied for its effects on sexual dysfunction in postmenopausal women. Research indicates that intravaginal application of DHEA improves aspects of sexual function, such as desire, arousal, orgasm, and pain during sexual activity. These improvements are attributed to the transformation of DHEA into androgens and estrogens locally in the vagina, exerting potent beneficial effects without systemic action on other tissues (Labrie et al., 2009).

2. Role in Traumatic Brain Injury Recovery

A novel dehydroepiandrosterone (DHEA) analog, fluasterone, has shown promise in improving functional recovery in a rat model of traumatic brain injury (TBI). The treatment with fluasterone resulted in significant improvements in memory, neurological reflexes, and beam walk performance. This suggests potential therapeutic applications for DHEA analogs in the clinical treatment of TBI (Malik et al., 2003).

3. Stress Tolerance in Plants

Castasterone, a steroidal compound, has been observed to confer stress tolerance in plants. Studies on Brassica juncea seedlings showed that castasterone treatment improved the plant's response to copper stress. It enhanced the plant's antioxidative defense system and modulated ascorbate-glutathione cycle and amino acid metabolism, indicating the potential utility of steroidal compounds like castasterone in agriculture (Yadav et al., 2018).

4. Implications in Female Health

Prasterone's efficacy in treating symptoms of vulvovaginal atrophy and genitourinary syndrome of menopause, such as dyspareunia and vaginal dryness, has been demonstrated in clinical trials. The intravaginal administration of DHEA led to significant improvements in vaginal health parameters and symptoms, with minimal systemic effects, highlighting its value in managing menopausal symptoms (Labrie et al., 2016).

Safety and Hazards

Precautions for safe handling of Precyasterone include avoiding inhalation, contact with eyes and skin, and dust and aerosol formation. It should be used only in areas with appropriate exhaust ventilation . For storage, the container should be kept tightly sealed in a cool, well-ventilated area, away from direct sunlight and sources of ignition .

Relevant Papers The relevant paper for this compound is “Poststerone, a metabolite of insect metamorphosing substances from Cyathula capitata” by Hikino, H., et al .

Mechanism of Action

Target of Action

Precyasterone is a natural product isolated from the dried roots of Cyathula capitata

Mode of Action

It’s worth noting that many natural products isolated from plants have been found to interact with a variety of biological targets, leading to diverse physiological effects .

Pharmacokinetics

These properties can significantly impact a compound’s bioavailability and therapeutic efficacy .

Result of Action

The specific molecular and cellular effects of this compound’s action are currently unknown. Many natural compounds have diverse effects at the molecular and cellular level, influencing a variety of biological processes .

Action Environment

Factors such as temperature, pH, and the presence of other compounds can potentially influence the action of natural compounds .

Properties

IUPAC Name |

(3S,4S,6R)-4-[(1R)-1-hydroxyethyl]-6-[(1R)-1-hydroxy-1-[(2S,3R,5R,9R,10R,13R,14S,17S)-2,3,14-trihydroxy-10,13-dimethyl-6-oxo-2,3,4,5,9,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-17-yl]ethyl]-3-methyloxan-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H44O8/c1-14-16(15(2)30)10-24(37-25(14)34)28(5,35)23-7-9-29(36)18-11-20(31)19-12-21(32)22(33)13-26(19,3)17(18)6-8-27(23,29)4/h11,14-17,19,21-24,30,32-33,35-36H,6-10,12-13H2,1-5H3/t14-,15+,16-,17-,19-,21+,22-,23-,24+,26+,27+,28+,29+/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RPCTUYZLPGGPJD-YSEUJXISSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(CC(OC1=O)C(C)(C2CCC3(C2(CCC4C3=CC(=O)C5C4(CC(C(C5)O)O)C)C)O)O)C(C)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1[C@H](C[C@@H](OC1=O)[C@@](C)([C@H]2CC[C@@]3([C@@]2(CC[C@H]4C3=CC(=O)[C@H]5[C@@]4(C[C@@H]([C@@H](C5)O)O)C)C)O)O)[C@@H](C)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H44O8 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

520.7 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

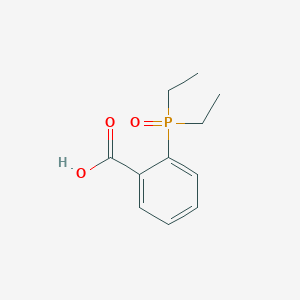

![1-[(Adamantan-1-yl)methoxy]-3-(4-phenylpiperazin-1-yl)propan-2-ol dihydrochloride](/img/structure/B2759928.png)

![N-(2-((6-(1H-pyrazol-1-yl)pyrimidin-4-yl)amino)ethyl)-2-(1H-benzo[d]imidazol-1-yl)acetamide](/img/structure/B2759929.png)

![N-(4-bromo-3-methylphenyl)-2-(4-oxo-[1]benzofuro[3,2-d]pyrimidin-3-yl)acetamide](/img/structure/B2759935.png)

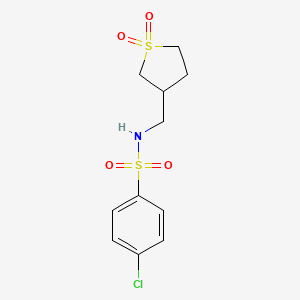

![4-[[1-(2-Fluorophenyl)sulfonylpiperidin-3-yl]methoxy]pyridine](/img/structure/B2759936.png)

![N-(4-bromo-2-fluorophenyl)-2-((3-isopropyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2759937.png)

![2-[2-imino-4,5,6,7-tetrahydro-1,3-benzothiazol-3(2H)-yl]-1-phenyl-1-ethanone hydrobromide](/img/structure/B2759939.png)

![N-[2-hydroxy-1,1-bis(hydroxymethyl)ethyl]-N'-(3-methoxyphenyl)ethanediamide](/img/structure/B2759942.png)

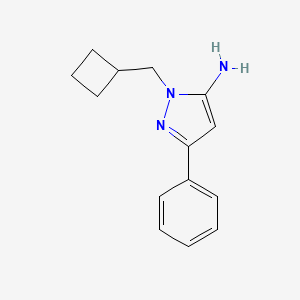

![N-(4-methylbenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)cyclobutanecarboxamide](/img/structure/B2759946.png)